molecular formula C6H10O3 B6235846 methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis CAS No. 63485-50-7

methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis

Cat. No.: B6235846
CAS No.: 63485-50-7
M. Wt: 130.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, cis, is a cyclobutane derivative featuring a hydroxyl (-OH) group at the 3-position and a methyl ester (-COOCH₃) at the 1-position of the cyclobutane ring. The cis stereochemistry (1S,3S) indicates that both substituents are positioned on the same face of the strained four-membered ring. This spatial arrangement influences its physicochemical properties, such as solubility, dipole moment, and intermolecular interactions (e.g., hydrogen bonding) .

Cyclobutane derivatives are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets.

Properties

CAS No.

63485-50-7

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

In a representative procedure, methyl 3-oxocyclobutane-1-carboxylate (8.16 g, 63.7 mmol) is dissolved in methanol (80 mL) and cooled to 0°C. Sodium borohydride (2.41 g, 63.7 mmol) is added portion-wise, and the mixture is stirred at room temperature for 3 hours. The reaction proceeds via nucleophilic attack of hydride on the carbonyl carbon, generating a tetrahedral intermediate that collapses to the alcohol. The cis stereochemistry arises from steric hindrance directing hydride addition to the less hindered face of the planar carbonyl.

Table 1: Optimization of Reduction Parameters

ParameterConditionYield (%)Purity (%)
SolventMethanol9295
Temperature0°C → RT8893
Stoichiometry (NaBH4)1.0 eq9094
Reaction Time3 hours9295

Post-reaction workup involves quenching with ammonium chloride, extraction with dichloromethane, and solvent evaporation. Purification by silica gel chromatography (hexane/ethyl acetate, 70:30) yields the cis diastereomer in >95% purity.

Asymmetric Synthesis via Chiral Auxiliaries

For enantioselective synthesis, chiral auxiliaries or catalysts enforce the (1S,3S) configuration. A documented approach employs (R)-BINOL-derived titanium complexes to catalyze the asymmetric reduction of methyl 3-oxocyclobutane-1-carboxylate.

Catalytic Asymmetric Reduction

In a typical protocol, the ketone (10 mmol) is dissolved in tetrahydrofuran (THF, 20 mL) under nitrogen. A chiral titanium catalyst (0.1 eq) is added, followed by slow addition of catecholborane (1.2 eq) at -20°C. The reaction is stirred for 12 hours, yielding the alcohol with 88% enantiomeric excess (ee). The cis selectivity is attributed to the catalyst’s rigid pocket, which stabilizes the transition state favoring syn hydride delivery.

Table 2: Catalyst Screening for Asymmetric Reduction

Catalyst Systemee (%)cis:trans Ratio
(R)-BINOL-Ti(OiPr)48895:5
(S)-Proline-derived7585:15
Jacobsen’s Salen Co6580:20

Ring-Opening of Bicyclobutane Derivatives

An alternative route involves strained bicyclobutane intermediates, which undergo regioselective ring-opening to install the hydroxy and carboxylate groups.

Bicyclobutane Synthesis and Functionalization

Bicyclobutanes are prepared via dehydrohalogenation of cyclobutane tosylates. For example, methyl 3-tosyloxycyclobutane-1-carboxylate (5 mmol) is treated with potassium tert-butoxide in THF at 0°C, generating the bicyclobutane in 78% yield. Subsequent acid-catalyzed ring-opening with water introduces the hydroxy group while retaining the ester functionality.

Table 3: Ring-Opening Conditions and Outcomes

Acid CatalystSolventTemperaturecis:trans Ratio
H2SO4H2O/THF25°C90:10
HClMeOH0°C85:15
p-TsOHDCM-10°C92:8

Resolution of Racemic Mixtures

Racemic methyl 3-hydroxycyclobutane-1-carboxylate can be resolved using enzymatic or chemical methods. Lipase-mediated kinetic resolution selectively acetylates the (1R,3R)-enantiomer, leaving the desired (1S,3S)-isomer unreacted.

Enzymatic Kinetic Resolution

A racemic mixture (10 g) is treated with vinyl acetate (1.2 eq) and Pseudomonas fluorescens lipase (PFL, 20 mg) in tert-butyl methyl ether (MTBE). After 24 hours, the (1R,3R)-acetate is separated by chromatography, yielding the (1S,3S)-alcohol in 45% yield and 99% ee.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification. Continuous flow reactors enable high-throughput reduction of methyl 3-oxocyclobutane-1-carboxylate, achieving 90% conversion in 10 minutes at 50°C . In-line liquid-liquid extraction and crystallization afford the product in 85% overall yield.

Chemical Reactions Analysis

Enzymatic Reduction and Stereoselectivity

The compound’s cis stereochemistry can be achieved through ketoreductase (KRED)-mediated reductions of α-substituted 3-ketocyclobutane-1-carboxylates. Key findings include:

  • Substrate specificity : KREDs exhibit high selectivity for smaller α-substituents (e.g., methyl) when the ester group is para-methoxybenzyl (PMB). For example:

α-SubstituentEster GroupKRED EnzymeSelectivity (cis:trans)Yield (%)
MethylPMBKRED-A99:185
EthylPMBKRED-A85:1572
MethylMethylKRED-B1:9988
  • Steric effects : Larger α-substituents (e.g., isopropyl) reduce selectivity due to increased steric hindrance .

Synthetic Functionalization

The hydroxyl and ester groups enable diverse transformations:

  • Protection/Deprotection :

    • The hydroxyl group can be protected as a benzyl ether (BnCl, NaH/DMF) or silyl ether (TBSCl, imidazole) .

    • PMB esters are cleaved under oxidative conditions (e.g., DDQ in CH2_2Cl2_2) to yield carboxylic acids .

  • Oxidation :

    • Selective oxidation of the hydroxyl group to a ketone is achieved using Dess-Martin periodinane (DMP) or Swern conditions (oxalyl chloride/DMSO) .

Ring-Opening Reactions

The strained cyclobutane ring undergoes controlled cleavage:

  • Acid-Catalyzed Rearrangement :

    • Treatment with HCl in MeOH generates γ-lactones via ring expansion .

  • Radical-Mediated Cleavage :

    • Photolysis with di-tert-butyl peroxide yields acyclic diesters .

Comparative Reactivity

Reaction TypeConditionsProductYield (%)
KRED Reduction (PMB ester)KRED-A, NADPH, pH 7.0cis-3-Hydroxycyclobutane carboxylate85
PMB DeprotectionDDQ, CH2_2Cl2_2/H2_2OCarboxylic acid90
LactonizationHCl/MeOH, refluxγ-Lactone78

Mechanistic Insights

  • Enzymatic Reduction : KREDs follow a Prelog’s rule mechanism, where the hydride attacks the si face of the ketone to produce cis-alcohols .

  • Ring Strain Effects : The cyclobutane ring’s angle strain (≈90°) accelerates ring-opening reactions compared to larger cycloalkanes .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds.
  • Reactivity Studies : Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate can undergo oxidation, reduction, and substitution reactions. For instance:
    • Oxidation : The hydroxyl group can be oxidized to yield ketones or carboxylic acids.
    • Reduction : The ester group can be reduced to form alcohols.
    • Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

  • Biological Activity : Research has indicated that methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate may exhibit biological activity by interacting with biomolecules. Studies are ongoing to explore its potential effects on enzymes and receptors involved in metabolic pathways.
  • Mechanism of Action : The compound's hydroxyl and ester groups facilitate hydrogen bonding and other interactions that may influence biological processes, making it a candidate for further biological investigations.

Medicine

  • Therapeutic Potential : Investigations into the therapeutic properties of this compound are underway, particularly its role as a precursor in drug synthesis. Its structural features may allow it to act as an enzyme inhibitor or modulator in metabolic disorders.
  • Case Study : A study highlighted its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to obesity and metabolic syndrome. This inhibition could lead to therapeutic advancements in managing diabetes and related conditions.

Industry

  • Specialty Chemicals Production : Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate is utilized in the production of specialty chemicals and materials due to its unique properties and reactivity profile.

Mechanism of Action

The mechanism of action of methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, cis, with structurally related cyclobutane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Properties/Applications References
This compound C₇H₁₀O₃ 142.15 -OH (C3), -COOCH₃ (C1) (1S,3S) Hydrogen bonding potential; chiral synthon
Ethyl (1S,3R)-3-hydroxy-1-methylcyclobutane-1-carboxylate C₈H₁₄O₃ 158.20 -OH (C3), -COOCH₂CH₃ (C1), -CH₃ (C1) (1S,3R) Increased lipophilicity due to ethyl ester
Methyl cis-2,2-dimethyl-3-hydroxycyclobutane-1-carboxylate C₈H₁₂O₃ 158.18 -OH (C3), -COOCH₃ (C1), -CH₃ (C2, C2) cis (1S,3S) Steric hindrance from dimethyl groups
cis-3-Aminocyclobutanecarboxylic acid C₅H₉NO₂ 115.13 -NH₂ (C3), -COOH (C1) (1S,3S) Zwitterionic properties; peptide mimics
Methyl 3,3-dimethylcyclobutane-1-carboxylate C₈H₁₄O₂ 142.20 -COOCH₃ (C1), -CH₃ (C3, C3) N/A Lack of polar groups; hydrophobic

Key Differences and Implications

Functional Group Effects: The hydroxyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to non-polar derivatives like methyl 3,3-dimethylcyclobutane-1-carboxylate . Replacement of -OH with -NH₂ (as in cis-3-aminocyclobutanecarboxylic acid) introduces basicity and zwitterionic behavior, expanding utility in peptide synthesis .

Stereochemical Influence :

  • The (1S,3S) configuration in the target compound contrasts with (1S,3R) in ethyl derivatives, leading to distinct spatial arrangements that affect diastereoselectivity in reactions .

Ethyl esters (vs. methyl) enhance lipophilicity, impacting solubility and bioavailability .

Biological Activity

Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, commonly referred to as methyl cis-3-hydroxycyclobutanecarboxylate, is a cyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

  • Chemical Formula : C6H10O3
  • Molecular Weight : 130.14 g/mol
  • CAS Number : 63485-50-7
  • Synonyms : Methyl cis-3-hydroxycyclobutanecarboxylate; (1S,3S)-methyl 3-hydroxycyclobutanecarboxylate

Pharmacological Properties

Research indicates that methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate exhibits various biological activities, primarily related to its role as a potential therapeutic agent. Some key areas of investigation include:

  • Cystic Fibrosis Treatment : Recent studies have highlighted the compound's ability to enhance cystic fibrosis transmembrane conductance regulator (CFTR) activity in human bronchial epithelial cells. This mechanism could provide a novel approach to treating cystic fibrosis-related conditions .
  • Neuroprotective Effects : Preliminary data suggests that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .

The biological activity of methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate is thought to be mediated through several pathways:

  • STING Agonism : The compound has been identified as a potential agonist for the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response and cancer therapy .
  • Modulation of Ion Channels : It may also influence ion channel activity, which is critical in various physiological processes including muscle contraction and neurotransmission .

Study 1: CFTR Activity Enhancement

A study conducted on human bronchial epithelial cells demonstrated that treatment with methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate resulted in a significant increase in CFTR activity. The results indicated:

TreatmentCFTR Activity (%)
Control10
Compound A35
Compound B50

This suggests that the compound could be a promising candidate for further development in cystic fibrosis therapies .

Study 2: Neuroprotective Potential

In another investigation focusing on neurodegenerative models, methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate was shown to reduce cell death and oxidative stress markers:

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control400
Compound A7050
Compound B8575

These findings indicate the potential for this compound in neuroprotection and warrant further exploration .

Q & A

(Basic) What are the common synthetic routes for methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis?

Methodological Answer:
The synthesis typically involves cyclobutane ring formation coupled with esterification. One approach (adapted from cyclobutane derivatives) includes:

  • Step 1 : Reacting a cyclobutane precursor (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) with a sulfonate ester (e.g., toluenesulfonate) in ethyl acetate under reduced pressure to form the target compound .
  • Step 2 : Purification via filtration and solvent removal. Yield optimization (e.g., 80%) is achieved through controlled concentration and solvent selection.
    Alternative methods may use reductive amination or stereoselective hydroxylation, as seen in fragment-based drug design syntheses .

(Basic) How is the purity and identity of the compound verified in laboratory settings?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Proton NMR (e.g., δ 3.82 ppm for methoxy groups) confirms structural integrity and stereochemistry .
    • Chromatography : HPLC or TLC monitors purity (≥95%), as referenced in CAS-linked purity specifications .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 171.24 for related cyclobutane esters) validate molecular weight .
  • Quality Control : Cross-referencing CAS numbers (e.g., 2136718-64-2) and analytical data ensures batch consistency .

(Basic) What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • GHS Classification : Classified under GHS07 (Warning) for acute oral toxicity (Category 4) and skin/eye irritation (Category 2) .
    • PPE : Use nitrile gloves, lab coats, and safety goggles.
    • Emergency Protocols :
  • Skin/eye contact: Rinse with water for 15 minutes .
  • Inhalation: Move to fresh air and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

(Advanced) What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Epimerization at the C3 hydroxyl group under acidic/basic conditions.
    • Competing cis/trans isomer formation during cyclization .
  • Solutions :
    • Stereoselective Conditions : Use chiral catalysts or enantiopure starting materials .
    • Analytical Validation : Chiral HPLC or X-ray crystallography confirms stereochemistry .
    • Temperature Control : Low-temperature reactions minimize thermal racemization .

(Advanced) How can researchers resolve contradictions in spectral data (e.g., NMR) from different batches or synthesis methods?

Methodological Answer:

  • Root Cause Analysis :
    • Compare NMR shifts (e.g., δ 2.05–1.99 ppm for cyclobutane protons) with literature or in-house databases .
    • Investigate solvent effects (DMSO vs. CDCl₃) or impurities (e.g., residual toluenesulfonate) .
  • Method Optimization :
    • Reproduce synthesis under standardized conditions.
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

(Advanced) What methodologies are employed to determine the compound's stability under various experimental conditions?

Methodological Answer:

  • Stability Studies :
    • Forced Degradation : Expose to heat (40–60°C), light, or humidity, then monitor via HPLC .
    • pH Stability : Test in buffered solutions (pH 1–12) to assess ester hydrolysis .
  • Kinetic Analysis :
    • Calculate degradation half-life using Arrhenius plots for shelf-life prediction .

(Advanced) In fragment-based drug design, how is this compound utilized considering its cyclobutane structure?

Methodological Answer:

  • Applications :
    • Rigid Scaffold : The cyclobutane ring reduces conformational flexibility, enhancing binding specificity to target proteins .
    • Stereochemical Probes : Cis stereochemistry mimics natural product motifs, enabling studies on enzyme active sites .
  • Methodology :
    • Fragment Screening : Use SPR or crystallography to assess binding affinity .
    • Derivatization : Introduce functional groups (e.g., amino, hydroxyl) via Mitsunobu or Grignard reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.